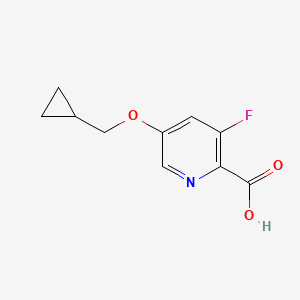
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
Vue d'ensemble
Description
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid (5-CPMFPCA) is an organic compound that has been studied for its potential use in various scientific research applications. 5-CPMFPCA is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of drugs, such as the anticonvulsant drug gabapentin, as well as in the synthesis of other compounds, such as the antifungal agent fluconazole. 5-CPMFPCA has also been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
Antibacterial Activity
A study by Hansen et al. (2005) explored the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, which included compounds structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These derivatives were evaluated for their antibacterial activity, particularly against cell-free bacterial protein synthesis. The study found that these compounds demonstrated only moderate whole cell antibacterial activity, which might be attributed to poor cellular penetration. This research suggests potential antibacterial applications of similar compounds (Hansen et al., 2005).
Antimycobacterial Evaluation
Senthilkumar et al. (2008) synthesized a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, closely related in structure to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were tested for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. One of the synthesized compounds showed significant in vitro activity against both standard and multi-drug resistant strains of M. tuberculosis, indicating the potential of similar compounds in treating mycobacterial infections (Senthilkumar et al., 2008).
Synthesis and Radiolabeling for PET Imaging
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which include fluoropyridin carboxylic acid structures similar to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were used as PET tracers for serotonin 5-HT(1A) receptors. This research indicates the potential use of similar compounds in the development of radioligands for neuroimaging in neuropsychiatric disorders (García et al., 2014).
Computational Studies
Sohrabi et al. (2013) conducted a computational study on the CO elimination reaction of cyclopropylmethoxy carbenes, which are structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. This study provided insights into the electronic and energetic properties of such reactions, contributing to the understanding of the chemical behavior of cyclopropylmethoxy compounds (Sohrabi et al., 2013).
Propriétés
IUPAC Name |
5-(cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-7(15-5-6-1-2-6)4-12-9(8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJISHKAUURYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(N=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



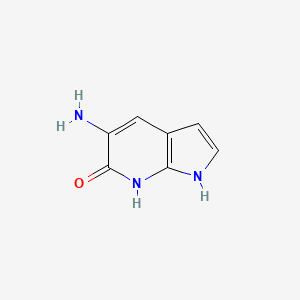
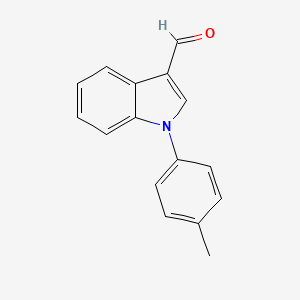
![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)
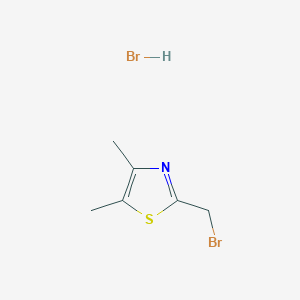
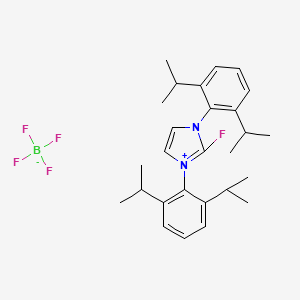
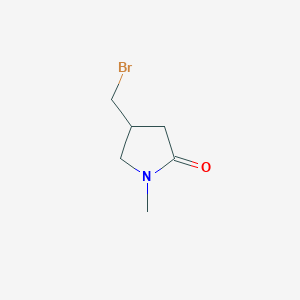
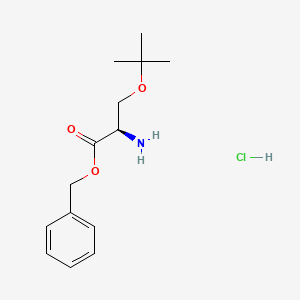
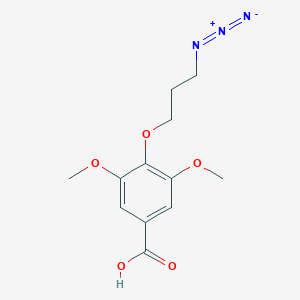
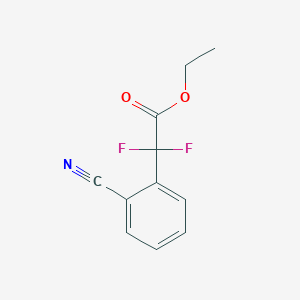
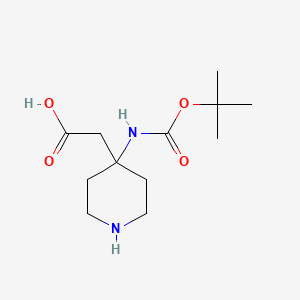
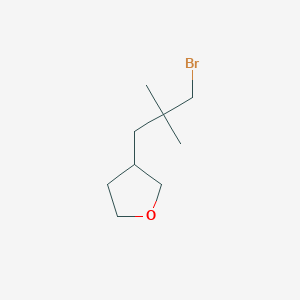
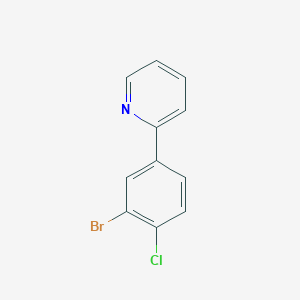

![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)